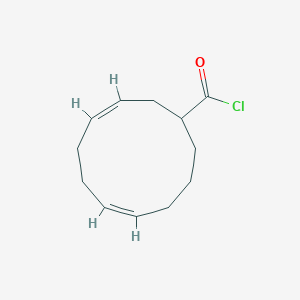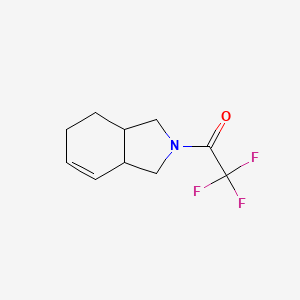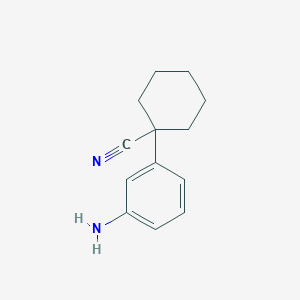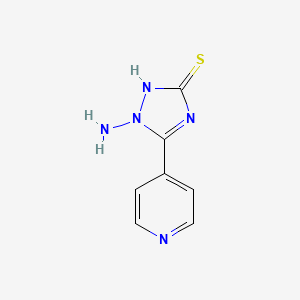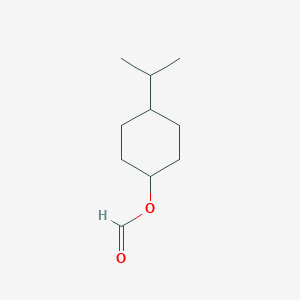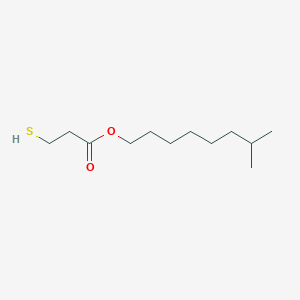
N-Formyl-Nle-Leu-Phe methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Formyl-Nle-Leu-Phe methyl ester typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the formyl group is introduced at the N-terminus, and the methyl ester is formed at the C-terminus. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
N-Formyl-Nle-Leu-Phe methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
N-Formyl-Nle-Leu-Phe methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: The compound is employed in studies related to cell signaling, chemotaxis, and receptor-ligand interactions.
Mechanism of Action
N-Formyl-Nle-Leu-Phe methyl ester exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in mediating chemotactic responses. Upon binding to FPRs, the compound activates intracellular signaling pathways, leading to cellular responses such as chemotaxis, polarization, and the release of proteolytic enzymes .
Comparison with Similar Compounds
N-Formyl-Nle-Leu-Phe methyl ester is similar to other formylated peptides such as N-Formyl-Met-Leu-Phe (fMLF) and N-Formyl-Met-Leu-Phe benzyl ester. These compounds share the ability to bind to formyl peptide receptors and induce chemotactic responses. this compound is unique due to its specific amino acid sequence and the presence of a methyl ester group at the C-terminus, which may influence its binding affinity and biological activity .
Similar Compounds
- N-Formyl-Met-Leu-Phe (fMLF)
- N-Formyl-Met-Leu-Phe benzyl ester
- N-Formyl-Met-Leu-Phe
Properties
Molecular Formula |
C23H35N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H35N3O5/c1-5-6-12-18(24-15-27)21(28)25-19(13-16(2)3)22(29)26-20(23(30)31-4)14-17-10-8-7-9-11-17/h7-11,15-16,18-20H,5-6,12-14H2,1-4H3,(H,24,27)(H,25,28)(H,26,29)/t18-,19-,20-/m0/s1 |
InChI Key |
CMDJMPUKVKXWBI-UFYCRDLUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC=O |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)

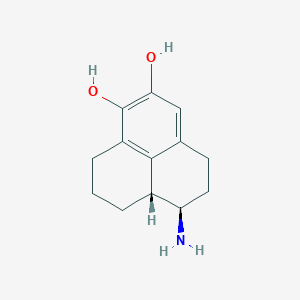

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
